pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
CAS No.: 159326-71-3
Cat. No.: VC20836447
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159326-71-3 |
|---|---|
| Molecular Formula | C6H5N3O |
| Molecular Weight | 135.12 g/mol |
| IUPAC Name | 3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
| Standard InChI | InChI=1S/C6H5N3O/c10-6-5-2-1-3-9(5)8-4-7-6/h1-4H,(H,7,8,10) |
| Standard InChI Key | VYEHSYWBLDTUHX-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CN2C(=C1)C(=O)N=CN2 |
| SMILES | C1=CN2C(=C1)C(=O)NC=N2 |
| Canonical SMILES | C1=CN2C(=C1)C(=O)N=CN2 |
Introduction
Chemical Structure and Properties
Structural Features
Pyrrolo[2,1-f] triazin-4(3H)-one possesses a bicyclic structure with a pyrrole ring fused to a 1,2,4-triazinone ring. The fusion occurs between the nitrogen atom of the pyrrole and a nitrogen atom of the triazine ring, creating the characteristic [2,1-f] fusion pattern. The 4(3H)-one designation indicates the presence of a carbonyl group at position 4, with the hydrogen attached to the nitrogen at position 3.
Key Properties
The compound's heterocyclic nature, with multiple nitrogen atoms and a carbonyl group, contributes to its hydrogen bonding capabilities, which are crucial for its biological interactions. The aromatic pyrrole ring provides opportunities for π-stacking interactions with aromatic amino acid residues in target proteins, while the triazinone moiety offers additional hydrogen bond acceptor and donor sites.
Synthetic Methodologies
Multiple synthetic approaches have been developed for the preparation of pyrrolo[2,1-f] triazin-4(3H)-one derivatives. Two main synthetic routes have emerged as particularly significant, both involving N-imine intermediates .
Improved Synthetic Methods
Recent advancements have led to more efficient synthetic routes for pyrrolo[2,1-f] triazin-4(3H)-ones. A notable approach involves the nucleophile-induced rearrangement of pyrrolooxadiazines and the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles .
Synthesis via Intramolecular Cyclization
An alternative method involves the preparation of aminopyrrolocarbamate derivatives followed by regioselective intramolecular cyclization. The synthesis typically proceeds through the following steps:
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Chlorination of 3-chloro-1H-pyrrole-2-carboxylic acid using Vilsmeier reagent
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Amination to produce 1H-pyrrole-2-carboxamide
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Formation of N-aminopyrrole using a NaOH/NH₄Cl/NaClO system
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Reaction with EDC·HCl and Boc-L-alanine to yield aminopyrrolocarbamate
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Final intramolecular cyclization to form pyrrolo[2,1-f] triazin-4(3H)-one
Cyclization Optimization
The efficiency of the final cyclization step is significantly influenced by reaction conditions. Research has shown that the presence and amount of triethylamine (Et₃N) plays a crucial role in the cyclization process. As indicated in investigations, the absence of Et₃N can result in no reaction, while excessive amounts lead to low yields of the desired products .
Biological Activities and Applications
Pyrrolo[2,1-f] triazin-4(3H)-one derivatives have demonstrated diverse biological activities, making them valuable scaffolds in drug discovery efforts.
Enzyme Inhibition Properties
These compounds have shown significant inhibitory activities against various enzymes, including:
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Tankyrase inhibitors
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Stearoyl CoA desaturase inhibitors
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Eg5 inhibitors
Receptor Modulation
Pyrrolo[2,1-f] triazin-4(3H)-ones have also demonstrated activity as:
Applications in Drug Development
The biological versatility of pyrrolo[2,1-f] triazin-4(3H)-one derivatives has led to their investigation in multiple therapeutic areas. Numerous patent applications have described these compounds, particularly highlighting their potential as phosphoinositide 3-kinase (PI3K) inhibitors, which are relevant for cancer treatment, inflammatory disorders, and autoimmune diseases .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of pyrrolo[2,1-f] triazin-4(3H)-one derivatives is crucial for optimizing their biological activities. Various structural modifications have been explored to enhance potency, selectivity, and pharmacokinetic properties.
Key Structural Elements
The core pyrrolo[2,1-f] triazin-4(3H)-one scaffold provides a framework for introducing diverse substituents that can modulate biological activity. Modifications at various positions of the bicyclic system have been investigated to determine their impact on biological properties.
Effect of Substituents
The nature and position of substituents on the pyrrolo[2,1-f] triazin-4(3H)-one core significantly influence biological activity. For instance, research has shown that certain substituents like 2-fluorophenyl and 4-cyanophenyl groups can affect the synthetic yields of precursors, which may subsequently impact the preparation of specific derivatives with desired biological profiles .
Synthesis Challenges and Solutions
Yield Optimization
The synthesis of pyrrolo[2,1-f] triazin-4(3H)-one derivatives presents several challenges, particularly in terms of yield optimization. Research has shown that the effect of base (specifically triethylamine) concentration significantly impacts the outcome of intramolecular cyclization reactions .
Table 1: Effect of Triethylamine on Cyclization Yield
| Entry | Equivalents of Et₃N | Yield of Intermediate | Yield of Product | Combined Yield (%) |
|---|---|---|---|---|
| 1 | 0 | No reaction | No reaction | 0 |
| 2 | 1.0 | Low | Low | <30 |
| 3 | >2.5 | Low | Low | 40 |
Acid-Assisted Rearrangement
Investigations into acid-assisted rearrangement have provided insights into alternative synthetic approaches. The work of Mazurkiewicz demonstrated that a mixture of O-imidoylation and N-imidoylation products could be obtained during cyclization reactions, with the distribution influenced by reaction conditions such as the presence of hydrogen halides and base captors .
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